[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride
Description
Properties
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4S.ClH/c1-13-8-3-5-16(6-4-8)10-7-9(12)14-11(15-10)17-2;/h7-8,13H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFWMSNCTDWMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on existing research.
- Molecular Formula : C16H25ClN4O2S
- Molecular Weight : 372.91 g/mol
- CAS Number : 1261231-11-1
The compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. The presence of a piperidine ring and a pyrimidine moiety contributes to its ability to modulate biological functions.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 10.5 |
| Liver Cancer | HepG2 | 8.2 |
| Lung Cancer | A549 | 12.3 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, although specific data for this compound is still limited .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for its therapeutic potential. For example, studies on related piperidine derivatives indicate that they can effectively inhibit:
- Cholinesterase : Important for neurodegenerative diseases.
- Monoamine Oxidase B (MAO-B) : Relevant in the treatment of Parkinson’s disease.
The structure–activity relationship (SAR) studies indicate that modifications on the piperidine ring significantly enhance enzyme inhibition properties .
Case Studies
A notable case study involved the synthesis of a series of piperidine derivatives, including this compound, which were tested for their anticancer activities. The derivatives were shown to possess varying degrees of cytotoxicity against different cancer cell lines, supporting the hypothesis that structural variations can lead to enhanced biological activity .
Scientific Research Applications
Structural Characteristics
The compound features:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Pyrimidine Moiety : Contains a chloro substituent and a methylsulfanyl group, enhancing its biological activity.
Research indicates that compounds similar to [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride exhibit significant biological activity, particularly as inhibitors of various enzymes and receptors.
Potential Therapeutic Applications
- Cancer Treatment :
-
Inflammation Modulation :
- Pyrimidine derivatives have been implicated in modulating inflammatory responses through their action on adenosine receptors, which play a critical role in inflammation and immune response.
-
Neuroprotection :
- Some studies suggest that this compound may exhibit neuroprotective properties by influencing pathways related to neurodegenerative diseases. This includes potential protective effects against neurotoxicity induced by amyloid beta peptides.
Case Studies
Several studies highlight the applications of this compound:
- Anticancer Evaluation : A study focused on the synthesis of new pyrimidine derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects against human cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy .
- Neuroprotective Studies : Another investigation explored the neuroprotective effects of related compounds against oxidative stress in neuronal cells. The results indicated that these compounds could mitigate neurotoxicity, suggesting their potential use in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electrophilicity and Reactivity : The chloro-substituted target compound is more reactive toward nucleophilic agents (e.g., cysteine residues in enzymes) than its methoxy or ethoxy analogs, making it a candidate for covalent inhibitor design .
- Biological Activity: Thienopyrimidine derivatives (Compound C) show enhanced kinase inhibition in preclinical studies due to planar structure and morpholine’s solubility benefits .
- Synthetic Considerations : Reductive amination (used in Compound C’s synthesis) is a viable route for the target compound, with chloro-substituted pyrimidines requiring milder conditions than ethoxy analogs .
Preparation Methods
Pyrimidine Core Synthesis
The 6-chloro-2-methylsulfanylpyrimidin-4-yl moiety is typically synthesized via condensation reactions or halogenation-thiolation sequences :
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Step 1 : Condensation of thiourea with β-keto esters or malononitrile derivatives under acidic conditions forms the pyrimidine ring.
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Step 2 : Chlorination at the 6-position using phosphorus oxychloride (POCl₃) or hexachloroethane.
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Step 3 : Thiolation at the 2-position via nucleophilic displacement with methylthiolate (generated from NaSCH₃ or (CH₃)₂S).
Example Reaction :
Piperidine Ring Functionalization
The piperidin-4-yl-methylamine component is synthesized via:
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Reductive Amination : Reaction of piperidin-4-one with methylamine in the presence of NaBH₃CN or BH₃-THF.
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Protective Group Strategies : Use of tert-butoxycarbonyl (Boc) to protect the amine during subsequent reactions.
Optimization Note :
Coupling of Pyrimidine and Piperidine Moieties
The pyrimidine and piperidine fragments are coupled via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling :
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SNAr : Piperidin-4-yl-methylamine reacts with 4,6-dichloro-2-methylsulfanylpyrimidine in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C.
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Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃/Xantphos) enable coupling under milder conditions (50–70°C).
Reaction Conditions :
Hydrochloride Salt Formation
The free base is treated with HCl gas or concentrated HCl in ethanol/ether to precipitate the hydrochloride salt.
Critical Parameter :
Optimization Strategies
Solvent and Temperature Effects
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SNAr Reactions : Higher temperatures (≥80°C) in DMF accelerate substitution but may degrade heat-sensitive intermediates.
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Reductive Amination : THF at 0–5°C minimizes over-reduction.
Catalyst Selection
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
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Recrystallization : Ethanol/water mixtures yield high-purity hydrochloride salt (98% by HPLC).
Comparative Analysis of Synthetic Routes
Challenges and Solutions
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Byproduct Formation :
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Issue: Over-alkylation during reductive amination.
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Solution: Use stoichiometric methylamine and low temperatures.
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Low Coupling Efficiency :
Industrial Scalability
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting chlorine at the pyrimidine ring (C6) with a piperidine derivative under basic conditions (e.g., NaOH in dichlorethane) is a common approach . Yield optimization requires controlling variables such as temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reactants. Catalysts like palladium for cross-coupling or phase-transfer agents may enhance efficiency. Post-synthesis purification via column chromatography or recrystallization improves purity .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : Confirms molecular structure via proton and carbon shifts (e.g., piperidine ring protons at δ 1.5–3.0 ppm and pyrimidine protons at δ 8.0–9.0 ppm) .
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm; retention time and peak symmetry indicate impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion for C12H18ClN5S·HCl) .
Q. What are the key stability considerations for storing this compound to prevent degradation?
- Methodology : Store in airtight containers under inert gas (N2/Ar) at –20°C to minimize hydrolysis of the methylsulfanyl group. Avoid exposure to moisture, light, or oxidizing agents. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How can in vitro assays be designed to evaluate the compound’s inhibitory effects on specific enzymes (e.g., kinases or proteases)?
- Methodology :
- Enzyme Activity Assays : Use fluorogenic substrates (e.g., ATP analogs for kinases) and measure IC50 values via dose-response curves. Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .
- Binding Kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) and thermodynamics .
Q. What strategies resolve discrepancies in reported biological activity across studies (e.g., conflicting IC50 values)?
- Methodology :
- Meta-Analysis : Compare experimental conditions (e.g., buffer pH, assay temperature) from conflicting studies. For instance, pH variations alter protonation states of amine groups, affecting receptor binding .
- Replicate Key Experiments : Standardize protocols (e.g., cell line passage number, serum-free media) to isolate variables .
Q. Which computational methods predict the compound’s metabolic pathways and potential toxicity?
- Methodology :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models metabolic reactions (e.g., CYP450-mediated oxidation of the methylsulfanyl group) .
- Quantitative Structure-Activity Relationship (QSAR) : Predicts toxicity endpoints (e.g., hepatotoxicity) using descriptors like logP and topological polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
